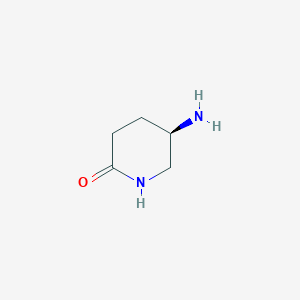

(R)-5-Aminopiperidin-2-one

描述

属性

IUPAC Name |

(5R)-5-aminopiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDCFRUAEFSNPV-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Aminopiperidin-2-one typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine derivatives.

Chiral Resolution: Chiral resolution techniques are employed to obtain the desired enantiomer, ®-5-Aminopiperidin-2-one.

Functional Group Transformation:

Industrial Production Methods: In industrial settings, the production of ®-5-Aminopiperidin-2-one involves optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using catalysts to selectively hydrogenate specific bonds.

Chiral Catalysts: Employing chiral catalysts to enhance the enantioselectivity of the reaction.

Purification: Advanced purification techniques, such as crystallization and chromatography, are used to isolate the desired product.

化学反应分析

Types of Reactions: ®-5-Aminopiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and oxo derivatives, depending on the reaction conditions and reagents used.

科学研究应用

®-5-Aminopiperidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism of action of ®-5-Aminopiperidin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.

相似化合物的比较

Structural and Functional Group Variations

The table below compares (R)-5-Aminopiperidin-2-one with key structural analogs, highlighting differences in substituents, stereochemistry, and applications:

Key Differences and Implications

Stereochemistry: The (R) and (S) enantiomers of 5-aminopiperidin-2-one exhibit distinct biological activities. For example, (S)-5-Aminopiperidin-2-one hydrochloride is used in preclinical studies to compare enantioselective effects in kinase inhibition . The (R)-enantiomer is often preferred in asymmetric synthesis for its compatibility with specific enzymatic targets .

Substituent Effects: 5-Amino-1-phenylpiperidin-2-one incorporates a phenyl group at the 1-position, enhancing lipophilicity and enabling π-π interactions in receptor binding . In contrast, (R)-5-Hydroxy-piperidin-2-one replaces the amino group with a hydroxyl group, making it more polar and suitable for hydrogen-bonding applications .

Ring Size and Functionalization: (R)-3-Aminoazepan-2-one features a seven-membered lactam ring, which increases conformational flexibility compared to six-membered piperidinones. This property is advantageous in designing macrocyclic drugs .

Applications: this compound is pivotal in synthesizing CDK7 inhibitors (e.g., SY-5609), where its stereochemistry ensures optimal binding to the ATP pocket . 5-(Hydroxymethyl)-5-phenylpiperidin-2-one is utilized in material science for polymer crosslinking due to its bifunctional hydroxymethyl and ketone groups .

生物活性

(R)-5-Aminopiperidin-2-one is a chiral compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H10N2O and features a piperidine ring substituted with an amino group at the 5-position and a carbonyl group at the 2-position. Its hydrochloride form enhances solubility, making it suitable for various pharmaceutical applications .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction and catalytic action. Additionally, it may modulate signal transduction pathways through receptor interactions .

Biological Activities

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent, showing efficacy against various pathogens .

- Analgesic Properties : Research indicates that it may possess analgesic effects, contributing to pain management strategies .

- Enzyme Inhibition : It has shown promise in inhibiting enzymes involved in metabolic pathways, which can influence cellular functions and gene expression .

Case Studies

- Inhibition of DNA Gyrase : A study demonstrated that derivatives of this compound exhibited potent inhibition of DNA gyrase, a crucial target for developing antibacterial agents against drug-resistant strains of Mycobacterium tuberculosis .

- Neuroprotective Studies : Research highlighted the compound's potential in protecting neuronal cells from oxidative stress-induced damage, suggesting mechanisms involving antioxidant pathways .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Protects neuronal cells from oxidative damage | |

| Antimicrobial | Effective against various bacterial strains | |

| Analgesic | Potential pain relief properties | |

| Enzyme Inhibition | Inhibits metabolic enzymes affecting cellular functions |

常见问题

Q. What are the established synthetic protocols for (R)-5-Aminopiperidin-2-one, and which analytical techniques are essential for verifying its structural identity?

To synthesize this compound, common routes include catalytic hydrogenation of pyridine precursors or enzymatic resolution of racemic mixtures. Critical characterization steps involve:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and proton environments .

- High-Performance Liquid Chromatography (HPLC) : Assess purity and enantiomeric excess using chiral columns .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Document experimental parameters (e.g., solvent systems, reaction temperatures) in detail to ensure reproducibility .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Stability studies should include:

- Thermogravimetric Analysis (TGA) : Monitor thermal degradation .

- Accelerated Aging Tests : Expose samples to humidity, light, and temperature extremes .

- HPLC Monitoring : Track degradation products over time .

Report storage recommendations (e.g., inert atmosphere, −20°C) and batch-specific variations .

Q. What solubility profiles and solvent compatibility data are critical for experimental design with this compound?

Determine solubility in polar (water, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis. Use UV-Vis spectroscopy to detect solvent-induced conformational changes . Include solvent purity grades and temperature effects in documentation .

Advanced Research Questions

Q. How can asymmetric catalysis be optimized to enhance enantiomeric excess in this compound synthesis?

- Chiral Ligand Screening : Test phosphine or bisoxazoline ligands for transition-metal catalysts .

- Reaction Kinetic Studies : Use stopped-flow spectroscopy to identify rate-limiting steps .

- Computational Modeling : Predict stereochemical outcomes via density functional theory (DFT) .

Validate results with circular dichroism (CD) or X-ray crystallography .

Q. What computational strategies are validated for predicting the bioactivity of this compound derivatives?

- Molecular Dynamics (MD) Simulations : Analyze binding modes with biological targets (e.g., enzymes) .

- Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects with activity data .

Cross-validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

- Error Analysis : Quantify instrument precision (e.g., NMR shimming, crystallographic resolution) .

- Supplementary Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals .

- Crystallographic Refinement : Re-examine data for thermal motion artifacts .

Report unresolved discrepancies as limitations .

Q. What documentation standards ensure reproducibility in this compound studies?

- Raw Data Inclusion : Provide spectra, chromatograms, and crystallographic files as supplemental materials .

- Algorithm Transparency : Share code for computational workflows (e.g., Python scripts for DFT) .

- Reagent Specifications : List vendors, lot numbers, and purity certificates .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape hypothesis-driven studies on this compound?

Q. What role does the PICO framework (Population, Intervention, Comparison, Outcome) play in pharmacological studies of this compound?

- Population : Define biological targets (e.g., enzyme isoforms) .

- Intervention : Compare efficacy against existing inhibitors .

- Outcome : Quantify IC50 values or binding constants .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。